6-(ethanesulfonyl)-5-methylpyridin-3-amine

Description

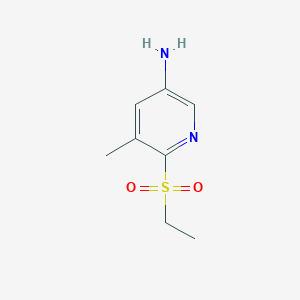

6-(Ethanesulfonyl)-5-methylpyridin-3-amine is a pyridine derivative characterized by an ethanesulfonyl group (-SO₂C₂H₅) at the 6-position, a methyl group (-CH₃) at the 5-position, and an amine (-NH₂) at the 3-position. The ethanesulfonyl substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

6-ethylsulfonyl-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-13(11,12)8-6(2)4-7(9)5-10-8/h4-5H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGBVUUPADKDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethanesulfonyl)-5-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-(ethanesulfonyl)-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6-(ethanesulfonyl)-5-methylpyridin-3-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(ethanesulfonyl)-5-methylpyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Comparison

Key pyridin-3-amine derivatives for comparison include:

*Calculated based on molecular formula.

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The ethanesulfonyl group in the target compound reduces electron density at the pyridine ring, decreasing the basicity of the amine group compared to methoxy or methyl analogs. This makes the compound less nucleophilic but more resistant to oxidation .

- Reactivity : The sulfonyl group can participate in hydrogen bonding and serve as a leaving group in substitution reactions, unlike methoxy or methyl substituents. This property is exploitable in cross-coupling reactions or sulfonamide formation .

Solubility and Stability

- Solubility : The ethanesulfonyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor solubility in water due to the hydrophobic ethyl chain. In contrast, 6-methoxy-5-methylpyridin-3-amine shows better aqueous solubility owing to the polar methoxy group .

- Stability : Compounds with sulfonyl groups (e.g., ethanesulfonyl) are sensitive to strong bases and reducing agents, which can cleave the sulfonyl moiety. Methoxy and methyl analogs are generally more stable under acidic or basic conditions .

Key Research Findings

Synthetic Accessibility : 6-Methoxy-5-methylpyridin-3-amine is more straightforward to synthesize via nucleophilic aromatic substitution compared to the ethanesulfonyl analog, which requires sulfonation steps under controlled conditions .

Biological Activity : In a 2024 study, 6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride demonstrated potent activity in dopamine receptor binding assays, highlighting the importance of bulky substituents for CNS-targeted drugs .

Biological Activity

6-(ethanesulfonyl)-5-methylpyridin-3-amine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The compound is believed to function as an inhibitor of specific enzymes involved in various biological processes. Notably, it has been studied in the context of inhibiting 15-prostaglandin dehydrogenase (15-PGDH), an enzyme that regulates prostaglandin levels in tissues. Elevated levels of prostaglandins, particularly PGE2, are associated with enhanced tissue repair and regeneration .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly increases PGE2 levels. For instance, assays using recombinant human 15-PGDH showed a notable increase in PGE2 from 660 pg/mL to approximately 1440 pg/mL when treated with this compound . This elevation suggests a potential role in promoting healing processes.

In Vivo Studies

In vivo experiments have further elucidated the biological activity of this compound. In mouse models, treatment with this compound resulted in accelerated recovery from conditions such as bone marrow transplantation and liver resection. Specifically, neutrophil recovery was expedited by about one week compared to controls . This effect indicates that the compound may be beneficial in clinical settings where rapid tissue regeneration is crucial.

Case Studies

Several studies have explored the therapeutic implications of this compound:

- Bone Marrow Transplantation : In a study involving lethally irradiated mice undergoing bone marrow transplantation, treatment with the compound led to a significant reduction in morbidity and mortality rates by enhancing hematopoietic recovery and reducing infection risks .

- Colitis Models : The compound exhibited protective effects against dextran sodium sulfate-induced colitis in mice, demonstrating its potential role in managing inflammatory bowel diseases .

- Liver Regeneration : Following partial hepatectomy, mice treated with this compound showed increased rates of liver regeneration compared to untreated controls, highlighting its utility in liver-related therapies .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.